5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

CDK5 inhibition kinase profiling neurological disease research

Source this specific 2-aminopyridine derivative for CDK-targeted oncology research. Its unique N,3-dimethyl substitution pattern is essential for replicating patent-disclosed CDK4/6 inhibitor syntheses and is characterized for CDK5/p25 biochemical assays (IC₅₀ 738 nM). Avoid generic 2-aminopyridine analogs—only this CAS-matched compound ensures alignment with published synthetic routes and target engagement profiles.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 1289049-62-2
Cat. No. B1411778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
CAS1289049-62-2
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N(C)C2CCCC2)Br
InChIInChI=1S/C12H17BrN2/c1-9-7-10(13)8-14-12(9)15(2)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3
InChIKeyOIHZXWWHMDHCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine (CAS 1289049-62-2): Procurement-Grade Chemical Profile


5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine is a 2-aminopyridine derivative with molecular formula C₁₂H₁₇BrN₂ and molecular weight 269.18 g/mol . The compound is characterized by a 5-bromo substituent, an N-cyclopentyl group, and two methyl groups located at the pyridine 3-position and the exocyclic nitrogen . Its molecular properties include a polar surface area of 42.68 Ų and predicted AlogP of 6.94 . This compound is documented in patent literature as a key intermediate for CDK4/6 inhibitor synthesis [1] and has been characterized for CDK5/p25 inhibitory activity with an IC₅₀ of 738 nM [2].

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine: Why In-Class Analogs Cannot Be Substituted Without Quantitative Verification


Within the 2-aminopyridine class, even structurally similar compounds exhibit divergent molecular properties that preclude generic substitution. The target compound (MW 269.18) differs from simpler analogs such as 5-bromo-N-cyclopentylpyridin-2-amine (MW 241.13, CAS 1036468-34-4) and 5-bromo-N-cyclopentylpyridin-3-amine (MW 241.13, CAS 1209457-84-0) in both molecular weight and functional group arrangement. Critically, the N,3-dimethyl substitution pattern in the target compound confers distinct CDK target engagement profiles—demonstrated by its 738 nM IC₅₀ against CDK5/p25 [1]—that cannot be extrapolated from non-methylated or differently substituted analogs. The bromine at position 5 provides a synthetic handle for further diversification, but its reactivity is modulated by the electron-donating effects of the N-cyclopentyl and N,3-dimethyl substituents. Procurement decisions based solely on core scaffold similarity risk introducing uncontrolled variables in downstream synthetic yields, biological activity, and physicochemical behavior. Quantitative evidence, presented below, establishes the specific dimensions where this compound differs from its closest structural comparators.

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine: Quantitative Differentiation Evidence Against Structural Analogs


CDK5/p25 Inhibitory Activity: Quantitative Distinction from Unrelated CDK1 Inhibitor

This compound demonstrates measurable CDK5/p25 inhibitory activity with an IC₅₀ of 738 nM in a biochemical assay using GST-tagged CDK5/p25 expressed in baculovirus-infected Sf9 cells, with histone H1 as substrate [1]. While this potency is moderate compared to the nanomolar CDK1 inhibitor (BDBM50358833, IC₅₀ = 1.40 nM against CDK1/Cyclin B [2]), the target compound's engagement with CDK5 represents a distinct biological profile relevant to neurological and pain-related research applications. No direct head-to-head comparison with a structural analog for CDK5 activity was identified in the available literature.

CDK5 inhibition kinase profiling neurological disease research

Synthetic Utility as CDK4/6 Inhibitor Intermediate: Documented in Patent Literature

This compound is explicitly disclosed as a key synthetic intermediate in the preparation of CDK4/6 inhibitors according to recent patent filings [1]. In contrast, simpler analogs such as 5-bromo-N-cyclopentylpyridin-2-amine (CAS 1036468-34-4) and 5-bromo-N-cyclopentylpyridin-3-amine (CAS 1209457-84-0) lack documented roles in validated CDK inhibitor synthetic routes. The N,3-dimethyl substitution pattern in the target compound contributes essential steric and electronic features required for downstream coupling reactions that generate the final pharmacologically active CDK4/6 inhibitor scaffolds.

CDK4/6 inhibitors medicinal chemistry oncology drug discovery

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity

The target compound (MW 269.18 g/mol, AlogP 6.94) differs substantially from its closest non-methylated analog, 5-bromo-N-cyclopentylpyridin-2-amine (MW 241.13 g/mol, CAS 1036468-34-4) . The additional methyl groups increase molecular weight by 28.05 g/mol (approximately 11.6%) and elevate predicted lipophilicity, which influences both chromatographic behavior during purification and membrane permeability in biological assays. The N,3-dimethyl substitution also eliminates a hydrogen bond donor site present in the secondary amine of the non-methylated analog (one HBD vs. zero HBD for the target compound), altering solubility and formulation behavior.

physicochemical properties drug-likeness solubility prediction

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine: Evidence-Backed Procurement Scenarios


CDK4/6 Inhibitor Medicinal Chemistry Programs Requiring Patent-Validated Intermediates

Procurement of this compound is most scientifically justified for research teams synthesizing CDK4/6 inhibitors according to patent-disclosed synthetic routes. The compound's explicit documentation as a key intermediate for CDK4/6 inhibitor scaffolds [1] provides a direct, citable rationale for inclusion in discovery workflows. Simpler analogs lacking the N,3-dimethyl substitution pattern do not appear in these patent routes and would require de novo reaction optimization. This scenario applies to oncology drug discovery groups pursuing CDK4/6-targeted therapeutics where patent alignment is a program requirement.

CDK5/p25 Biochemical Assay Development and Kinase Selectivity Profiling

The compound's characterized CDK5/p25 inhibitory activity (IC₅₀ = 738 nM) [2] supports its use as a reference tool in CDK5 biochemical assays and kinase selectivity panels. While not a potent inhibitor, this moderate activity level is suitable for establishing assay window parameters and for use as a control compound in selectivity profiling against other CDK family members. Researchers investigating CDK5 biology in neurological disorders, pain pathways, or neurodegenerative disease models may find this compound useful for preliminary target engagement studies.

Structure-Activity Relationship Studies of N,N-Dialkyl-2-aminopyridine Scaffolds

The unique combination of a 5-bromo substituent, N-cyclopentyl group, and N,3-dimethyl pattern makes this compound valuable for systematic SAR exploration of 2-aminopyridine derivatives. The bromine provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions , enabling rapid diversification at the 5-position. The N-cyclopentyl and N,3-dimethyl groups allow investigation of steric and electronic effects on target binding and physicochemical properties. This scenario is particularly relevant for medicinal chemistry groups building focused libraries around this scaffold.

Method Development for Separation and Purification of Highly Lipophilic Pyridine Derivatives

With an AlogP of 6.94 , this compound represents a challenging case for chromatographic purification, making it suitable for developing and validating HPLC and flash chromatography methods for highly lipophilic heterocycles. The 5-bromo substituent provides convenient UV absorption for detection, while the compound's retention behavior can serve as a benchmark for optimizing gradient conditions for similarly hydrophobic pyridine derivatives. Analytical chemistry groups supporting medicinal chemistry programs may procure this compound specifically for method development purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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